molecular formula C18H27N3O B11446351 N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]butanamide

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]butanamide

Cat. No.: B11446351
M. Wt: 301.4 g/mol
InChI Key: WMLPIOGMRPSJHI-UHFFFAOYSA-N
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Description

N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a butyl group attached to the benzimidazole ring, which is further connected to a butanamide moiety through a propyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation of the benzimidazole nitrogen using butyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Propyl Linker: The propyl linker can be introduced by reacting the butylated benzimidazole with a suitable propylating agent, such as 1-bromopropane, under basic conditions.

    Formation of the Butanamide Moiety: The final step involves the reaction of the propylated benzimidazole with butanoyl chloride in the presence of a base like triethylamine to form the butanamide moiety.

Industrial Production Methods

Industrial production methods for N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or propyl groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the degree of oxidation.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive benzimidazole core.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The compound may exert its effects by binding to DNA, proteins, or other biomolecules, thereby modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]butanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives. The presence of the butyl, propyl, and butanamide moieties may enhance its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

N-[3-(1-butylbenzimidazol-2-yl)propyl]butanamide

InChI

InChI=1S/C18H27N3O/c1-3-5-14-21-16-11-7-6-10-15(16)20-17(21)12-8-13-19-18(22)9-4-2/h6-7,10-11H,3-5,8-9,12-14H2,1-2H3,(H,19,22)

InChI Key

WMLPIOGMRPSJHI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)CCC

Origin of Product

United States

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